molecular formula C5HBr2NS B6147364 4,5-dibromothiophene-2-carbonitrile CAS No. 54521-49-2

4,5-dibromothiophene-2-carbonitrile

Cat. No.: B6147364
CAS No.: 54521-49-2
M. Wt: 266.9
InChI Key:
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Description

4,5-Dibromothiophene-2-carbonitrile is a chemical compound with the molecular formula C5HBr2NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its two bromine atoms and a nitrile group attached to the thiophene ring, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dibromothiophene-2-carbonitrile can be synthesized through various methods. One common approach involves the bromination of thiophene derivatives. For instance, 4,5-dibromothiophene can be reacted with cyanogen bromide in the presence of a base to yield this compound . Another method involves the reaction of 4,5-dibromothiophene with a nitrile source under suitable conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions followed by nitrile introduction. The process requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromothiophene-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

    Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dibromothiophene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dibromothiophene-2-carbonitrile depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In material science, its electronic properties are exploited to develop semiconducting materials. The presence of bromine and nitrile groups allows for specific interactions with other molecules, facilitating its use in diverse chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromothiophene-2-carbonitrile
  • 5-Bromothiophene-2-carbonitrile
  • 2,5-Dibromothiophene

Uniqueness

4,5-Dibromothiophene-2-carbonitrile is unique due to the specific positioning of the bromine atoms and the nitrile group on the thiophene ring. This arrangement imparts distinct reactivity and electronic properties, making it valuable for specific synthetic applications and material development .

Properties

CAS No.

54521-49-2

Molecular Formula

C5HBr2NS

Molecular Weight

266.9

Purity

95

Origin of Product

United States

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